molecular formula C20H25N3O3S B2439181 N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 899955-88-5

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2439181
CAS No.: 899955-88-5
M. Wt: 387.5
InChI Key: ROLKKEDUTNPHNK-UHFFFAOYSA-N
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Description

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide group linked to a piperazine ring, which is further substituted with a benzyl group and a sulfonylethyl chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(19-9-5-2-6-10-19)21-11-16-27(25,26)23-14-12-22(13-15-23)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLKKEDUTNPHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-N-(4-benzylpiperazin-1-yl)ethylsulfonamide

Reagents :

  • 4-Benzylpiperazine (1.0 equiv)
  • 2-Chloroethylsulfonyl chloride (1.1 equiv)
  • Triethylamine (2.5 equiv)
  • Anhydrous dimethylformamide (DMF)

Procedure :

  • Dissolve 4-benzylpiperazine (10.0 g, 52.6 mmol) in dry DMF (100 mL) under nitrogen.
  • Add triethylamine (14.6 mL, 105.2 mmol) and cool the mixture to 0°C.
  • Slowly introduce 2-chloroethylsulfonyl chloride (9.8 g, 57.9 mmol) via syringe, maintaining the temperature below 5°C.
  • Stir the reaction at room temperature for 12 hours, monitoring progress by thin-layer chromatography (TLC).
  • Quench with ice-cold water (200 mL), extract with ethyl acetate (3 × 150 mL), and dry over sodium sulfate.
  • Concentrate under reduced pressure and purify by silica gel chromatography (hexane/ethyl acetate, 3:1) to yield a colorless solid (14.2 g, 78%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.82 (t, J = 6.4 Hz, 2H, SO₂N-CH₂), 3.56 (s, 2H, N-CH₂-Ar), 3.12–2.98 (m, 4H, piperazine-H), 2.66–2.58 (m, 4H, piperazine-H), 2.44 (t, J = 6.4 Hz, 2H, Cl-CH₂).
  • IR (KBr) : 1345 cm⁻¹ (SO₂ asym), 1162 cm⁻¹ (SO₂ sym), 745 cm⁻¹ (C-Cl).

Azide Substitution and Reduction to 2-Aminoethylsulfonamide

Reagents :

  • 2-Chloro-N-(4-benzylpiperazin-1-yl)ethylsulfonamide (1.0 equiv)
  • Sodium azide (2.0 equiv)
  • Lithium aluminum hydride (LiAlH₄, 2.0 equiv)
  • Tetrahydrofuran (THF)

Procedure :

  • Suspend 2-chloroethylsulfonamide (10.0 g, 28.9 mmol) and sodium azide (3.8 g, 57.8 mmol) in DMF (50 mL).
  • Heat at 80°C for 6 hours, then cool and dilute with water (100 mL).
  • Extract with ethyl acetate (3 × 75 mL), dry, and concentrate to obtain the azide intermediate as a yellow oil (9.1 g, 85%).
  • Dissolve the azide (9.1 g, 24.6 mmol) in dry THF (100 mL) and add LiAlH₄ (1.9 g, 49.2 mmol) portionwise at 0°C.
  • Stir for 2 hours, quench with saturated Na₂SO₄, filter, and concentrate to yield the primary amine (7.3 g, 89%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.31–7.24 (m, 5H, Ar-H), 3.79 (t, J = 6.2 Hz, 2H, SO₂N-CH₂), 3.54 (s, 2H, N-CH₂-Ar), 3.10–2.95 (m, 4H, piperazine-H), 2.64–2.56 (m, 4H, piperazine-H), 2.32 (t, J = 6.2 Hz, 2H, NH₂-CH₂).
  • MS (ESI+) : m/z 367.2 [M+H]⁺.

Final Amide Bond Formation

Reagents :

  • 2-Amino-N-(4-benzylpiperazin-1-yl)ethylsulfonamide (1.0 equiv)
  • Benzoyl chloride (1.1 equiv)
  • HCTU (1.2 equiv)
  • HOBt (1.2 equiv)
  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

Procedure :

  • Dissolve the amine (5.0 g, 13.6 mmol), HCTU (7.1 g, 16.3 mmol), and HOBt (2.2 g, 16.3 mmol) in DMF (50 mL).
  • Add DIPEA (7.1 mL, 40.8 mmol) and benzoyl chloride (1.7 mL, 14.9 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours, then pour into ice water (150 mL).
  • Extract with dichloromethane (3 × 100 mL), wash with brine, dry, and concentrate.
  • Recrystallize from ethanol to afford the title compound as a white crystalline solid (5.4 g, 82%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85–7.78 (m, 2H, Ar-H), 7.60–7.52 (m, 3H, Ar-H), 7.30–7.22 (m, 5H, Ar-H), 3.75 (t, J = 6.4 Hz, 2H, SO₂N-CH₂), 3.53 (s, 2H, N-CH₂-Ar), 3.10–2.95 (m, 4H, piperazine-H), 2.65–2.55 (m, 4H, piperazine-H), 2.40 (t, J = 6.4 Hz, 2H, CONH-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 139.5 (Ar-C), 133.8 (Ar-C), 131.4 (Ar-CH), 128.7 (Ar-CH), 127.3 (Ar-CH), 62.1 (SO₂N-CH₂), 54.3 (piperazine-C), 52.8 (N-CH₂-Ar), 46.7 (piperazine-C), 38.2 (CONH-CH₂).
  • HPLC Purity : 99.2% (C18 column, acetonitrile/water, 70:30).

Mechanistic Considerations and Optimization

Sulfonylation Kinetics

The reaction between 4-benzylpiperazine and 2-chloroethylsulfonyl chloride proceeds via a two-step mechanism:

  • Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur of the sulfonyl chloride.
  • Elimination of HCl , facilitated by triethylamine, to form the sulfonamide bond.

Optimization Insight : Excess triethylamine (2.5 equiv) ensures complete deprotonation of the piperazine, accelerating the reaction and minimizing side products.

SN2 Substitution Efficiency

The substitution of chloride by azide follows a bimolecular nucleophilic mechanism, with DMF polar aprotic solvent enhancing the reactivity of sodium azide.

Optimization Insight : Elevated temperatures (80°C) and prolonged reaction times (6 hours) drive the substitution to completion, achieving >85% conversion.

Coupling Agent Selection

HCTU and HOBt synergize to activate the carboxylic acid (from benzoyl chloride), forming an active ester intermediate that reacts efficiently with the primary amine.

Optimization Insight : DIPEA maintains a basic environment, neutralizing HCl generated during acylation and preventing amine protonation.

Comparative Analysis of Alternative Routes

Direct Alkylation vs. Sulfonylation

Early attempts to alkylate 4-benzylpiperazine with 2-bromoethylamine hydrobromide yielded <30% product due to competing elimination and oligomerization. The sulfonylation route proved superior, offering higher regioselectivity and yield.

Reductive Amination Approach

A proposed reductive amination between 2-oxoethylsulfonamide and 4-benzylpiperazine using NaBH₃CN resulted in incomplete reduction (45% yield), underscoring the superiority of the azide substitution pathway.

Scale-Up Challenges and Solutions

Purification at Scale

Silica gel chromatography becomes impractical for multi-gram syntheses. Alternative purification via pH-dependent extraction (e.g., adjusting aqueous phase to pH 3 for amine protonation) improves throughput without compromising purity.

Solvent Recovery

DMF and THF are distilled and reused, reducing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonylethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which impart distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Biological Activity

Overview

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide, also known by its CAS number 899955-88-5, is a synthetic compound characterized by a benzamide structure with a sulfonyl group linked to a piperazine moiety. This compound has gained attention for its potential biological activities, particularly in pharmacological research.

Chemical Structure

The molecular formula of this compound is C20H25N3O3S, with a molecular weight of approximately 387.50 g/mol. The structural features that contribute to its biological activity include:

  • Benzamide Core : Provides a stable framework for interactions with biological targets.
  • Piperazine Ring : Known for modulating neurotransmitter systems.
  • Sulfonyl Group : Enhances solubility and potential interactions through hydrogen bonding.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The piperazine moiety is particularly significant due to its role in modulating neurotransmitter systems, which is crucial in the context of central nervous system (CNS) disorders.

Pharmacological Studies

  • CNS Activity : Preliminary studies suggest that this compound may exhibit activity against glycine transporters, which are vital for regulating neurotransmitter levels in the CNS. In vitro assays indicate that it possesses favorable potency and selectivity against glycine transporter-1 (GlyT1) .
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Studies have shown that it may inhibit cell proliferation in certain cancer cell lines, although the exact mechanisms remain under investigation .
  • Inflammation Modulation : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of arachidonic acid pathways, which are critical in inflammatory responses .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure/FunctionalityUnique Features
N-(4-benzylpiperazin-1-yl)-sulfonamideContains piperazine and sulfonamide groupsLacks benzamide core
3-(4-benzylpiperazin-1-yl)-sulfonylbenzoic acidSimilar sulfonamide structureDifferent aromatic system
SAR1118Modulates neurotransmitter systemsContains difluorobenzene moiety

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Study on Glycine Transporters : In vitro studies demonstrated that this compound effectively inhibits glycine uptake in neuronal cell lines, suggesting its utility in treating disorders characterized by dysregulated glycine levels .
  • Antitumor Activity Assessment : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : Research focused on the compound's ability to modulate inflammatory pathways showed promising results, positioning it as a candidate for further investigation in inflammatory diseases .

Q & A

Q. How does the sulfonyl group influence solubility and membrane permeability?

  • Methodological Answer :
  • LogP Measurement : Compare experimental LogP (e.g., 2.8 vs. 3.5 for non-sulfonylated analogs) via shake-flask method .
  • PAMPA Assay : Demonstrate 2-fold increased permeability due to sulfonyl’s polarity balancing lipophilic benzyl and hydrophilic groups .

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